1,2,4-Trimethylbenzene-D12
Description
Strategic Utility of Isotopic Labeling in Chemical and Environmental Sciences
Isotopic labeling is a technique where an atom in a molecule is replaced by its isotope. This allows researchers to trace the molecule through a chemical reaction or a biological pathway. Deuterium (B1214612), being a stable and non-radioactive isotope of hydrogen, is a popular choice for these studies.
In chemical and environmental sciences, isotopic labeling with compounds like 1,2,4-Trimethylbenzene-D12 serves several strategic purposes:
Reaction Mechanism Elucidation: By tracking the position of the deuterium atoms in the products of a reaction, chemists can deduce the step-by-step pathway of the reaction.
Metabolic Pathway Studies: In environmental science, deuterated compounds can be used to study how organisms metabolize pollutants.
Internal Standards in Analytical Chemistry: Due to their similar chemical properties but different mass, deuterated compounds are ideal internal standards for quantitative analysis using mass spectrometry. They help to correct for sample loss during preparation and analysis, leading to more accurate results. cedre.fr
Foundational Role of Deuterated Aromatic Hydrocarbons in Mechanistic Investigations
Deuterated aromatic hydrocarbons, including this compound, are fundamental tools for investigating the mechanisms of a wide range of chemical transformations. Their unique properties allow scientists to probe the intricate details of reaction pathways.
For instance, the kinetic isotope effect, where a reaction proceeds slower when a heavier isotope is substituted at a bond-breaking position, can provide strong evidence for a particular reaction mechanism. The use of deuterated aromatic hydrocarbons has been instrumental in understanding electrophilic aromatic substitution, oxidation reactions, and the behavior of pollutants in the environment.
Significance of this compound as a Probe in Complex Systems
The specific structure of this compound, with its three methyl groups on a benzene (B151609) ring, makes it a relevant probe for studying the fate and transport of alkylated aromatic compounds in complex environmental systems. wikipedia.org These compounds are common components of petroleum products and can be significant environmental contaminants. epa.gov
By using the deuterated version, researchers can distinguish the added tracer from the background of naturally occurring, non-deuterated 1,2,4-trimethylbenzene (B165218). This allows for precise measurements of processes like volatilization, sorption to soil and sediment, and biodegradation. Such studies are crucial for developing effective environmental remediation strategies.
For example, this compound can be used as a surrogate standard in the analysis of volatile organic compounds (VOCs) in water samples by methods such as purge and trap gas chromatography-mass spectrometry (GC-MS). nj.gov Its use as an internal standard improves the accuracy and reliability of the quantification of its non-deuterated counterpart and other related VOCs. cedre.fr
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉D₁₂ | lgcstandards.comguidechem.com |
| Molecular Weight | 132.27 g/mol | lgcstandards.comguidechem.com |
| CAS Number | 350818-61-0 | lgcstandards.comguidechem.comnih.gov |
| Appearance | Colorless liquid | guidechem.com |
| Density (Predicted) | 0.9 ± 0.1 g/cm³ | guidechem.com |
| Boiling Point (Predicted) | 170.8 ± 20.0 °C at 760 mmHg | guidechem.com |
| Flash Point (Predicted) | 48.9 ± 0.0 °C | guidechem.com |
| Vapor Pressure (Predicted) | 1.9 ± 0.1 mmHg at 25°C | guidechem.com |
| Refractive Index (Predicted) | 1.501 | guidechem.com |
Structure
3D Structure
Properties
IUPAC Name |
1,2,4-trideuterio-3,5,6-tris(trideuteriomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12/c1-7-4-5-8(2)9(3)6-7/h4-6H,1-3H3/i1D3,2D3,3D3,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHJZXXIDMPWGX-ZPMNDIOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Deuterated 1,2,4 Trimethylbenzene Analogs
Chemical Synthesis Pathways for Perdeuterated Aromatic Hydrocarbons
The synthesis of perdeuterated aromatic hydrocarbons like 1,2,4-trimethylbenzene-D12 involves the substitution of all protium (B1232500) (¹H) atoms with deuterium (B1214612) (²H) atoms on both the aromatic ring and the methyl substituents. This can be achieved through several strategic approaches, including isotopic exchange reactions, selective catalytic methods, and multi-step synthetic routes.
Isotopic Exchange Reactions for Deuterium Incorporation
Isotopic exchange reactions represent a direct method for introducing deuterium into an existing aromatic hydrocarbon skeleton. These reactions are typically carried out in the presence of a deuterium source and a catalyst.
One common approach is acid-catalyzed hydrogen-deuterium (H/D) exchange . In this method, a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or trifluoromethanesulfonic acid (TfOD), is used in conjunction with a deuterium source like heavy water (D₂O). The strong acid facilitates the electrophilic substitution of hydrogen atoms on the aromatic ring with deuterium atoms. To achieve perdeuteration, including the methyl groups, harsh reaction conditions such as high temperatures and pressures may be required to promote the exchange at the less reactive C(sp³)-H bonds of the methyl groups.
Base-catalyzed H/D exchange can also be employed, particularly for hydrogens on the methyl groups, which are rendered slightly acidic by the aromatic ring. A strong deuterated base in a deuterated solvent can facilitate this exchange. However, achieving complete exchange on both the ring and the methyl groups often necessitates a combination of methods or more specialized catalytic systems.
Catalytic Methods for Selective Deuteration
Transition metal catalysis offers a powerful and often more selective means of achieving deuteration. Various transition metals, including palladium, ruthenium, and iridium, have been shown to catalyze H/D exchange reactions on aromatic compounds.
Homogeneous catalysis using soluble transition metal complexes can facilitate the deuteration of aromatic C-H bonds with high efficiency. For instance, iridium-based catalysts are known for their ability to activate C-H bonds and promote H/D exchange with deuterium gas (D₂) or other deuterium sources. Similarly, ruthenium-catalyzed methodologies have been developed for the deuteration of aromatic compounds, sometimes employing a directing group to achieve regioselectivity, although for perdeuteration, non-selective conditions are preferred.
Heterogeneous catalysis , utilizing a metal catalyst supported on a solid material (e.g., palladium on carbon, Pd/C), is another effective method. These catalysts can be used with D₂ gas or D₂O under elevated temperatures and pressures to facilitate the exchange of both aromatic and aliphatic hydrogens. The solid support allows for easier separation of the catalyst from the reaction mixture upon completion.
Multi-step Synthetic Routes for this compound
A multi-step synthesis provides a more controlled, albeit potentially more complex, approach to producing this compound. This strategy involves building the deuterated molecule from simpler, readily available deuterated precursors.
A plausible multi-step synthesis could commence with a fully deuterated benzene (B151609) ring, such as benzene-D6. This starting material can then undergo a series of Friedel-Crafts alkylation reactions using a deuterated methylating agent, like methyl-D3 iodide (CD₃I) or dimethyl-D6 sulfate (B86663) ((CD₃)₂SO₄), in the presence of a Lewis acid catalyst (e.g., AlCl₃).
The synthesis would proceed as follows:
Monosubstitution: Benzene-D6 is reacted with one equivalent of a deuterated methylating agent to yield toluene-D8.
Disubstitution: The resulting toluene-D8 is then subjected to a second Friedel-Crafts alkylation to introduce a second deuterated methyl group, leading to a mixture of xylene-D10 isomers. The ortho- and para-isomers are the major products.
Trisubstitution and Isomer Separation: The xylene-D10 mixture is further alkylated to introduce the third deuterated methyl group. This results in a mixture of trimethylbenzene-D12 isomers. The desired this compound can then be isolated from the other isomers (1,2,3- and 1,3,5-trimethylbenzene-D12) through techniques such as fractional distillation or preparative gas chromatography, taking advantage of their different boiling points.
Alternatively, one could start with a non-deuterated 1,2,4-trimethylbenzene (B165218) and subject it to exhaustive deuteration using a powerful catalytic system as described in the previous sections. The choice of synthetic route often depends on the desired isotopic purity, scale of the synthesis, and the availability of starting materials.
Purification and Isotopic Purity Assessment of Deuterated Compounds
Following the synthesis, the crude this compound must be purified to remove any unreacted starting materials, byproducts, and residual non-deuterated or partially deuterated species.
Purification Methods:
Distillation: Given that 1,2,4-trimethylbenzene is a liquid at room temperature, fractional distillation is a primary method for purification, separating it from components with different boiling points.
Column Chromatography: For smaller scale purifications or to remove non-volatile impurities, column chromatography using silica (B1680970) gel or alumina (B75360) can be effective. A non-polar eluent system would be employed for this non-polar aromatic compound.
Preparative Gas Chromatography (Prep-GC): For achieving very high chemical purity, preparative GC can be used to isolate the desired compound from a complex mixture with high resolution.
Isotopic Purity Assessment: The isotopic purity, or the percentage of deuterium incorporation, is a critical parameter for research-grade deuterated compounds. This is typically determined using a combination of spectroscopic and spectrometric techniques.
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for determining the isotopic distribution of the product. By comparing the mass spectrum of the deuterated compound to its non-deuterated counterpart, the relative abundance of different isotopologues (molecules with different numbers of deuterium atoms) can be determined. High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements to confirm the elemental composition and isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The absence or significant reduction of signals in the proton NMR spectrum corresponding to the aromatic and methyl protons is a clear indicator of successful deuteration. The degree of deuteration can be quantified by comparing the integral of any residual proton signals to an internal standard.
²H NMR: Deuterium NMR provides direct evidence of the presence and location of deuterium atoms in the molecule. The chemical shifts in the ²H NMR spectrum are analogous to those in the ¹H NMR spectrum.
A combination of these techniques provides a comprehensive evaluation of both the chemical and isotopic purity of the synthesized this compound.
Evaluation of Synthetic Yields and Isotopic Enrichment for Research Grade Material
For a deuterated compound to be considered "research grade," it must meet high standards for both chemical and isotopic purity, and the synthetic method should provide a reasonable yield.
Isotopic Enrichment: Research-grade deuterated compounds, particularly those used as internal standards, typically require a very high level of isotopic enrichment. The goal is to minimize the contribution of the M+0 peak (the non-deuterated species) in mass spectrometric analyses. For this compound, a research-grade material would be expected to have an isotopic purity of ≥98%, and often ≥99% atom D. This means that at least 98-99% of the hydrogen positions in the molecule are occupied by deuterium atoms.
The table below summarizes the target specifications for research-grade this compound.
| Parameter | Target Specification | Analytical Method(s) |
| Chemical Purity | ≥98% | GC-MS, ¹H NMR |
| Isotopic Purity (Atom % D) | ≥98% (often ≥99%) | MS, ¹H NMR, ²H NMR |
| Synthetic Yield | Route-dependent, but aiming for practicality and cost-effectiveness | Gravimetric analysis after purification |
The successful synthesis and rigorous quality control of this compound are essential for its reliable use in demanding research applications.
Advanced Analytical Applications and Methodologies of 1,2,4 Trimethylbenzene D12
Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In this context, 1,2,4-Trimethylbenzene-D12 is invaluable for ensuring the reliability of analytical results.
Development of Deuterated Internal Standard Protocols for Environmental Monitoring
In environmental analysis, the quantification of pollutants such as volatile organic compounds (VOCs) in complex matrices like water, soil, and air requires robust methodologies to account for sample loss during preparation and instrumental variability. restek.com Deuterated internal standard protocols are widely adopted for this purpose. This compound is an exemplary internal standard for the analysis of its non-deuterated analog, pseudocumene, and other related aromatic hydrocarbons found in petroleum products and industrial emissions. wikipedia.org
The principle of the internal standard method involves adding a known concentration of this compound to every sample, standard, and blank before any extraction or preparation steps. researchgate.net Because the deuterated standard is chemically almost identical to the target analyte, it experiences similar effects from the sample matrix and any losses during the analytical process. restek.comchromforum.org The quantification is then based on the ratio of the analyte's response to the internal standard's response, which corrects for these variations and significantly improves the accuracy and precision of the results. mdpi.com This approach is fundamental to many standardized environmental testing methods, including those for monitoring industrial effluents and gasoline contamination in groundwater.
Optimization of GC-MS Parameters for this compound Detection
Optimizing GC-MS parameters is crucial for achieving the best separation and sensitivity for both this compound and the target analytes. Due to their similar chemical properties, the chromatographic conditions that are suitable for 1,2,4-Trimethylbenzene (B165218) are also appropriate for its deuterated form, with only minor differences in retention time. nih.gov Deuterated compounds typically elute slightly earlier from nonpolar GC columns. nih.gov
The optimization process involves several key parameters, including the GC column type, temperature program, carrier gas flow rate, and mass spectrometer settings. ufba.br A common choice for separating aromatic hydrocarbons is a non-polar or mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. nih.gov The temperature program is designed to provide good resolution between isomers of trimethylbenzene and other gasoline components in a reasonable analysis time. chemrxiv.org For the mass spectrometer, Selected Ion Monitoring (SIM) mode is often employed to enhance sensitivity and selectivity by monitoring specific ions characteristic of the analyte and the deuterated standard. ingenieria-analitica.com
Below is a table of typical GC-MS parameters used for the analysis of volatile organic compounds, including 1,2,4-Trimethylbenzene.
| Parameter | Typical Value/Condition |
| GC Column | 60 m x 0.25 mm ID, 1.4 µm film thickness (e.g., Agilent VF-624ms) |
| Carrier Gas | Helium |
| Injection Mode | Headspace or Purge-and-Trap |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 40°C, hold for 3 min, ramp at 10°C/min to 280°C, hold for 4 min |
| MS Transfer Line | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan/SIM |
| Quantification Ions | For 1,2,4-Trimethylbenzene (non-deuterated): m/z 105, 120. For this compound: m/z 114, 132 (expected) |
This table presents a generalized set of parameters. Actual conditions must be optimized for the specific instrument and application. chemrxiv.orgingenieria-analitica.com
Calibration Strategies and Detection Limits for Deuterated Standards
Accurate quantification using an internal standard requires a robust calibration strategy. A calibration curve is constructed by analyzing a series of standards containing known concentrations of the target analyte (1,2,4-Trimethylbenzene) and a constant concentration of the internal standard (this compound). researchgate.net The curve plots the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. mdpi.com This ratio-based calibration ensures that any variations in injection volume or detector response are compensated for. chromforum.org
The detection limit of the method is a critical performance characteristic. For the analysis of 1,2,4-Trimethylbenzene using this type of methodology, limits of detection (LODs) in the low parts-per-billion (ppb) or even parts-per-trillion (ppt) range can be achieved, depending on the sample introduction technique (e.g., purge-and-trap) and the mass spectrometer's sensitivity. researchgate.netnih.gov For instance, a study on the determination of 1,2,4-trimethylbenzene in serum reported a detection limit of 0.01 ppm using GC with flame ionization detection, and GC-MS is typically more sensitive. nih.gov Another study achieved LODs in the low ng/mL range for trimethylbenzene using solid-phase microextraction (SPME) coupled with rapid GC-MS. chemrxiv.org The use of this compound ensures that these low detection limits are coupled with high accuracy. mdpi.com
Application of this compound as an Injection Performance Surrogate
Beyond its role as an internal standard for quantification, this compound can also be used as a surrogate standard to monitor the performance of the entire analytical process, including sample injection. restek.com A surrogate is a compound that is chemically similar to the analytes of interest but is not expected to be present in the original sample. restek.com It is added to the sample at a known concentration before extraction and analysis.
The recovery of the surrogate provides a measure of the efficiency of the sample preparation and analysis for each specific sample. restek.comchromforum.org A low recovery of this compound might indicate a problem with the injection, matrix effects that suppress the signal, or losses during sample workup. restek.com This is particularly important in automated systems where injection performance can vary over a sequence of runs. By monitoring the surrogate recovery against established quality control limits, analysts can ensure the validity of the data for each sample. restek.com
Utilization in High-Resolution Mass Spectrometry Techniques
High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap MS, provides highly accurate mass measurements, allowing for the determination of elemental formulas and enhanced specificity in complex samples. When used with this compound, HRMS can unequivocally distinguish the deuterated standard from potential isobaric interferences—other compounds that have the same nominal mass but a different exact mass.
The exact mass of 1,2,4-Trimethylbenzene is 120.0939 Da, while the exact mass of this compound is 132.1692 Da. nih.gov HRMS instruments can measure these masses with sub-parts-per-million accuracy, providing a very high degree of confidence in the identification and quantification of both the analyte and the internal standard. This capability is particularly advantageous in non-targeted screening or when analyzing highly contaminated environmental samples where co-eluting peaks are common.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules and is essential for verifying the isotopic purity and labeling pattern of this compound. While ¹H NMR is used for the non-deuterated compound, ²H (Deuterium) NMR would be used to characterize the deuterated standard.
In the ¹H NMR spectrum of 1,2,4-trimethylbenzene, distinct signals would appear for the aromatic protons and the methyl protons. For this compound, these proton signals would be absent, confirming the complete substitution of hydrogen with deuterium (B1214612). A ²H NMR spectrum would show signals corresponding to the deuterium atoms in the aromatic and methyl (CD₃) positions. Furthermore, ¹³C NMR spectroscopy can be used to confirm the carbon backbone of the molecule and observe the coupling between carbon and deuterium atoms, which provides further structural confirmation and verifies the location of the isotopic labels. researchgate.net This characterization is a critical quality control step performed by manufacturers to ensure the identity and purity of the deuterated standard. cdnisotopes.com
Chromatographic Separation Techniques Coupled with Advanced Detection
The analysis of this compound, a deuterated analogue of the volatile organic compound (VOC) 1,2,4-trimethylbenzene, leverages sophisticated chromatographic techniques coupled with highly sensitive detection systems. These methods are crucial for the accurate quantification of its non-deuterated counterpart in various matrices, primarily through isotopic dilution techniques where this compound serves as an ideal internal standard. Gas chromatography (GC) is the predominant separation technique, often paired with mass spectrometry (MS) for its selectivity and sensitivity.
Gas chromatography is highly effective for separating volatile compounds like trimethylbenzenes. The choice of capillary column is critical for resolving isomers and separating the deuterated standard from potential interferences. In practice, the deuterated this compound exhibits slightly different retention behavior compared to the native 1,2,4-trimethylbenzene due to the "chromatographic deuterium effect." Typically, in nonpolar stationary phases commonly used for VOC analysis, an "inverse isotope effect" is observed, where the heavier, deuterated compound elutes slightly earlier than its lighter, protiated counterpart. gcms.cz This is attributed to the lower polarizability and slightly smaller van der Waals radius of C-D bonds compared to C-H bonds, leading to weaker interactions with the nonpolar stationary phase.
Advanced detection is most commonly achieved using mass spectrometry. For quantitative analysis, selected ion monitoring (SIM) mode is frequently employed. In SIM, the mass spectrometer is set to detect only specific mass-to-charge ratios (m/z) corresponding to the analyte and the internal standard. This significantly enhances sensitivity and reduces matrix interference compared to scanning the full mass range.
A key application is found in environmental monitoring, such as the analysis of water samples for VOC contamination. A validated method for determining 1,2,4-trimethylbenzene in water utilizes headspace sampling coupled with GC-MS in SIM mode (HS-GC/MS-SIM). nies.go.jp In this approach, this compound is added to the water sample as a surrogate or internal standard. The analytes are partitioned into the headspace above the sample and then injected into the GC-MS system. nies.go.jp
The mass spectrometer monitors specific ions for quantification. For 1,2,4-trimethylbenzene, the monitored ion is typically its molecular ion at m/z 120. For the deuterated internal standard, this compound, the corresponding molecular ion at m/z 132 is monitored. nies.go.jp The ratio of the peak area of the analyte to that of the internal standard is used to calculate the concentration, correcting for variations in sample preparation and injection volume.
Below are tables summarizing typical analytical parameters and performance data for such a method.
| Parameter | Value/Description |
|---|---|
| Analytical Technique | Headspace-Gas Chromatography-Mass Spectrometry (HS-GC/MS) |
| Detection Mode | Selected Ion Monitoring (SIM) |
| Analyte | 1,2,4-Trimethylbenzene |
| Internal Standard | This compound |
| Quantification Ion (m/z) for 1,2,4-Trimethylbenzene | 120 |
| Quantification Ion (m/z) for this compound | 132 |
| Parameter | 1,2,4-Trimethylbenzene |
|---|---|
| Method Detection Limit (MDL) in Water (µg/L) | 0.031 |
| Method Quantitation Limit (MQL) in Water (µg/L) | 0.080 |
| Spike Concentration (µg/L) | 2.0 |
| Recovery Rate in River Water (%) | 102 - 109 |
This interactive table summarizes the performance of an analytical method using this compound as an internal standard for the analysis of 1,2,4-Trimethylbenzene in water samples.
Research into the chromatographic separation of deuterated and non-deuterated compounds has provided valuable insights into molecular interactions within the chromatographic column. The separation is influenced by subtle differences in the physicochemical properties of the isotopologues. The vibrational frequency of a C-D bond is lower than that of a C-H bond, which can affect intermolecular forces. cchmc.org
In the context of gas chromatography, the retention time for 1,2,4-trimethylbenzene is well-documented under various conditions. For instance, using an Agilent J&W DB-624 capillary column (20 m × 0.18 mm i.d., df = 1.0 µm) with a specific temperature program (40°C hold for 2.25 min, ramp to 90°C at 7°C/min, then to 225°C at 25°C/min), the retention time for 1,2,4-trimethylbenzene is approximately 11.7 minutes. osha.gov While this specific study did not report the retention time for the D12 analogue, the principles of the inverse isotope effect suggest it would elute slightly before this time on such a column. gcms.cz
The use of this compound as an internal standard is a cornerstone of advanced analytical methodologies for ensuring data accuracy and precision. By adding a known amount of the deuterated standard to samples and calibration standards, analysts can compensate for the loss of analyte during sample preparation and for variations in instrument response, leading to more reliable and defensible quantitative results in complex matrices.
Environmental Research Applications of 1,2,4 Trimethylbenzene D12 As a Tracer
Atmospheric Chemistry and Reaction Kinetics
1,2,4-Trimethylbenzene (B165218) is a significant volatile organic compound (VOC) in the atmosphere, primarily originating from industrial sources and fuel combustion. ca.gov Its atmospheric oxidation contributes to the formation of ozone and secondary organic aerosols (SOAs), impacting air quality and climate. tdl.org The use of 1,2,4-Trimethylbenzene-D12 is instrumental in elucidating the complex chemical processes it undergoes in the atmosphere.
The primary removal pathway for 1,2,4-trimethylbenzene in the troposphere is through reactions with hydroxyl (OH) radicals. ca.govnih.gov These reactions are complex, involving either the abstraction of a hydrogen atom from one of the methyl groups or the addition of the OH radical to the aromatic ring. nih.gov Quantum chemistry calculations have shown that the dominant initial reaction is the addition of the OH radical to the carbon atoms of the aromatic ring, leading to the formation of 1,2,4-TMB-OH adducts. nih.gov
The use of deuterated analogs, such as 1,2,4-(methyl-D3)-trimethylbenzenes, has been pivotal in unraveling the subsequent reaction pathways. By labeling specific methyl groups with deuterium (B1214612), researchers can trace the involvement of each group in the oxidation process. This isotopic labeling helps to identify the specific reaction sites and the mechanisms of bond cleavage and formation, providing a more detailed understanding of the degradation process.
Following the initial reaction with OH radicals, the resulting intermediates of 1,2,4-trimethylbenzene undergo a series of reactions, including the addition of molecular oxygen (O2) and subsequent cyclization to form bicyclic radicals. nih.gov These radicals can further react to form a variety of oxygenated products, including 1,2-dicarbonyls, unsaturated 1,4-dicarbonyls, and epoxy-1,4-dicarbonyl compounds. nih.gov
Studies utilizing deuterated precursors have been instrumental in identifying and quantifying the formation of these degradation products. The distinct mass of the deuterated products allows for their unambiguous identification in complex reaction mixtures, helping to construct a more complete picture of the photochemical degradation pathways.
The oxidation of 1,2,4-trimethylbenzene is a known contributor to the formation of secondary organic aerosols (SOAs), which are fine particulate matter formed in the atmosphere. The use of deuterated 1,2,4-trimethylbenzene has provided valuable insights into the mechanisms of SOA formation. By tracking the incorporation of deuterium into the aerosol phase, researchers can determine the extent to which 1,2,4-trimethylbenzene contributes to SOA mass and can identify the specific oxidation products that partition to the particle phase. This information is crucial for developing accurate models of air quality and climate.
While direct studies specifically employing this compound as a tracer in atmospheric transport models were not identified, the principles of using such tracers are well-established. In atmospheric modeling, deuterated compounds can be released into the atmosphere in controlled experiments to trace the movement and dispersion of air masses. By measuring the concentrations of the deuterated tracer at various locations downwind of the release point, scientists can validate and improve atmospheric transport models.
Furthermore, by analyzing the transformation products of the deuterated tracer, researchers can gain insights into the chemical reactions occurring during transport. The atmospheric lifetime of 1,2,4-trimethylbenzene is relatively short, with a calculated half-life of about 7 hours due to reaction with OH radicals. ca.gov This makes it a useful tracer for studying short-range transport and transformation processes. A deuterated tracer like this compound would be invaluable in quantifying these processes under real-world atmospheric conditions.
Soil and Aquatic Environmental Fate Studies
1,2,4-Trimethylbenzene is a common contaminant in soil and groundwater, often associated with petroleum spills. epa.gov Understanding its fate in these environments, particularly its potential for biodegradation, is essential for risk assessment and remediation. While 1,2,4-trimethylbenzene isomers are sometimes used as conservative tracers to assess the biodegradation of other compounds like BTEX (benzene, toluene, ethylbenzene, and xylenes), studies have shown that 1,2,4-trimethylbenzene itself can biodegrade under certain conditions. nih.govresearchgate.net
Specifically, the biodegradation of 1,2,4-trimethylbenzene has been observed under denitrifying, iron-reducing, and sulfate-reducing conditions. nih.govresearchgate.netbohrium.com The use of this compound in controlled laboratory experiments would be a powerful tool to definitively track its biodegradation and biotransformation. By introducing a known amount of the deuterated compound into microcosms containing contaminated soil or water and monitoring its disappearance and the appearance of deuterated metabolites over time, researchers could accurately determine biodegradation rates and identify the transformation products. This approach would eliminate ambiguity from the presence of non-deuterated 1,2,4-trimethylbenzene in the environmental samples.
First-order biodegradation rate constants for 1,2,4-trimethylbenzene have been reported to range from 0.05 to 0.21 per day under denitrifying conditions and 0.16 to 0.32 per day under various anaerobic conditions. bohrium.comresearchgate.net The table below summarizes some reported biodegradation rates for 1,2,4-trimethylbenzene under different anaerobic conditions.
| Condition | First-Order Biodegradation Rate (per day) | Reference |
|---|---|---|
| Denitrifying | 0.05 - 0.21 | researchgate.net |
| Iron-reducing | 0.006 | researchgate.net |
| Sulfate-reducing | 0.16 - 0.32 | bohrium.com |
Tracing Anaerobic and Aerobic Microbial Degradation Pathways
The use of deuterated compounds, such as this compound, offers a powerful tool for elucidating the complex microbial degradation pathways of volatile organic compounds (VOCs) in various environmental matrices. By introducing a known quantity of the labeled compound into a contaminated system, researchers can track its transformation and degradation, distinguishing it from the background of the unlabeled parent compound. This approach provides invaluable insights into both anaerobic and aerobic biodegradation processes, which are critical for assessing the natural attenuation of pollutants and for developing effective bioremediation strategies.
Under anaerobic conditions, such as those found in contaminated aquifers, the biodegradation of trimethylbenzene isomers is a subject of significant interest. Studies have shown that the degradation of 1,2,4-trimethylbenzene can occur under denitrifying and sulfate-reducing conditions, although the rates and completeness of these processes can vary depending on environmental factors like temperature. For instance, research has demonstrated that under denitrifying conditions, the biodegradation of 1,2,4-trimethylbenzene can be continuous and complete, with first-order biodegradation rate constants observed in the range of 0.05 to 0.21 d⁻¹. nih.gov In contrast, under sulfate-reducing conditions, complete degradation is more consistently observed at higher temperatures (e.g., 20°C), with little to no degradation occurring at lower temperatures (e.g., 10°C). nih.gov The use of this compound in such studies allows for precise tracking of the degradation of the parent compound, helping to differentiate between actual microbial degradation and other attenuation processes like dispersion or sorption.
In aerobic environments, such as surface waters, the microbial degradation of 1,2,4-trimethylbenzene also plays a crucial role in its removal. By employing this compound as a tracer, researchers can monitor the rate of aerobic biodegradation and identify the metabolic byproducts. This is particularly important for understanding the fate of petroleum hydrocarbons in marine and freshwater ecosystems. The distinct mass of the deuterated compound allows for its unambiguous detection and quantification using techniques like gas chromatography-mass spectrometry (GC-MS), even in the presence of a complex mixture of other organic compounds.
The data from these tracer studies are essential for developing and validating models that predict the fate and transport of VOCs in the environment. By providing accurate measurements of degradation rates under different redox conditions, the use of this compound contributes to more reliable risk assessments of contaminated sites.
Table 1: Anaerobic Biodegradation Rate Constants for 1,2,4-Trimethylbenzene
| Electron-Accepting Condition | Temperature (°C) | First-Order Biodegradation Rate Constant (d⁻¹) |
|---|---|---|
| Denitrifying | 10-20 | 0.05 - 0.21 |
| Sulfate-Reducing | 20 | > 0 |
| Sulfate-Reducing | 10 | No significant degradation |
Sorption and Desorption Dynamics in Geochemical Systems
The transport and fate of 1,2,4-trimethylbenzene in the subsurface are significantly influenced by its interaction with solid phases, a process governed by sorption and desorption dynamics. Understanding these processes is critical for predicting the mobility of the contaminant and its availability for microbial degradation. This compound serves as an effective tracer for investigating these interactions in various geochemical systems, including soils, sediments, and aquifer materials.
Due to its hydrophobic nature, 1,2,4-trimethylbenzene has a tendency to partition from the aqueous phase to the organic matter present in soil and sediment. nj.gov This sorption process can retard its movement in groundwater, effectively acting as a natural attenuation mechanism. However, this process is reversible, and desorption can lead to a long-term, low-level release of the contaminant back into the aqueous phase, creating a persistent source of pollution.
The use of this compound in laboratory and field-based tracer tests allows for a detailed examination of these sorption and desorption kinetics. In column studies, for example, a solution containing a known concentration of the deuterated compound can be passed through a soil or sediment sample. By analyzing the concentration of this compound in the effluent over time, a breakthrough curve can be generated. The shape and timing of this curve provide valuable information about the sorption and desorption characteristics of the compound in that specific geochemical matrix.
Key parameters that can be determined from these tracer studies include the retardation factor, which quantifies the extent to which the transport of the compound is slowed relative to a non-sorbing tracer, and the sorption and desorption rate coefficients. This information is vital for the development of accurate contaminant transport models that can predict the migration of 1,2,4-trimethylbenzene plumes in the subsurface.
Furthermore, by using a deuterated tracer, researchers can distinguish the behavior of the newly introduced compound from any pre-existing 1,2,4-trimethylbenzene contamination in the soil or sediment. This is particularly important for in-situ studies at contaminated sites, where it is necessary to understand the ongoing transport and fate of the pollutant.
Table 2: Key Parameters from Sorption/Desorption Tracer Studies
| Parameter | Description |
|---|---|
| Retardation Factor (R) | A measure of how much the transport of a contaminant is slowed down due to sorption. An R value of 1 indicates no retardation, while a value greater than 1 indicates that the contaminant is moving slower than the groundwater. |
| Sorption Rate Coefficient (k_s) | A measure of the rate at which a contaminant is transferred from the aqueous phase to the solid phase. |
| Desorption Rate Coefficient (k_d) | A measure of the rate at which a contaminant is released from the solid phase back into the aqueous phase. |
Environmental Forensics and Source Apportionment
Application of Deuterated Tracers for Identifying Volatile Organic Compound (VOC) Sources
In the field of environmental forensics, identifying the sources of volatile organic compound (VOC) contamination is a primary objective. Deuterated tracers, such as this compound, have emerged as a valuable tool for this purpose. These stable isotope-labeled compounds can be used to tag potential sources and track their contribution to contamination at a receptor site. This approach is particularly useful in complex urban and industrial environments where multiple sources of VOCs may be present.
For example, if an industrial facility is a suspected source of 1,2,4-trimethylbenzene contamination in the ambient air, a controlled release of this compound from the facility can be conducted. Air samples are then collected at various locations in the surrounding area and analyzed for both the deuterated and non-deuterated forms of the compound. The presence of this compound in an air sample confirms that the facility is a source of the contamination at that location.
This technique is highly specific and can provide definitive evidence linking a source to a receptor, which is often difficult to achieve with traditional source apportionment models that rely on statistical analysis of ambient monitoring data alone. The use of deuterated tracers can significantly reduce the uncertainty in source identification, providing a more robust basis for regulatory actions and remediation efforts.
Furthermore, the unique mass signature of deuterated compounds allows for their detection at very low concentrations, making this a highly sensitive method for source tracking. This is particularly advantageous when dealing with diffuse or intermittent sources of VOCs.
Quantitative Source Contribution Estimation in Ambient Air and Water
Beyond simply identifying sources, this compound can be used to quantify the contribution of a specific source to the total VOC concentration in ambient air and water. This is achieved through the application of isotope dilution mass spectrometry (IDMS), a powerful analytical technique that uses isotopically labeled compounds as internal standards to achieve highly accurate and precise measurements.
In this application, this compound is not released into the environment but is instead added to an environmental sample (e.g., an air or water sample) in the laboratory prior to analysis. This added deuterated compound serves as an internal standard. Because the deuterated internal standard is chemically identical to the native (non-deuterated) 1,2,4-trimethylbenzene, it behaves in the same way during sample preparation and analysis. Any losses of the analyte during these steps will be mirrored by losses of the internal standard.
By measuring the ratio of the native compound to the deuterated internal standard in the final analysis (typically by GC-MS), the initial concentration of the native 1,2,4-trimethylbenzene in the environmental sample can be accurately calculated. This method corrects for variations in sample extraction efficiency and instrument response, leading to more reliable quantitative data.
When combined with source apportionment models, such as Positive Matrix Factorization (PMF) or Chemical Mass Balance (CMB), this enhanced quantitative data can significantly improve the accuracy of source contribution estimates. These models use the measured concentrations of a suite of VOCs, including 1,2,4-trimethylbenzene, to mathematically apportion the total VOC concentration to different source categories, such as vehicle exhaust, industrial emissions, and gasoline evaporation. mdpi.comncu.edu.tw By providing more accurate input data for these models, the use of this compound as an internal standard helps to reduce the uncertainty in the model outputs.
The table below illustrates how the use of a deuterated internal standard can improve the accuracy of quantitative measurements, which in turn leads to more reliable source contribution estimates.
Table 3: Impact of Deuterated Internal Standard on Quantitative Analysis and Source Apportionment
| Analytical Approach | Key Feature | Impact on Quantitative Data | Impact on Source Contribution Estimates |
|---|---|---|---|
| External Calibration | Relies on a calibration curve generated from external standards. | Susceptible to errors from matrix effects and variations in sample preparation. | Higher uncertainty in the input data for source apportionment models, leading to less reliable results. |
| Internal Standard Calibration (with this compound) | A known amount of the deuterated standard is added to each sample. | Corrects for variations in extraction efficiency and instrument response, leading to more accurate and precise measurements. | Provides more accurate input data for source apportionment models, resulting in more reliable estimates of source contributions. |
Metabolic Pathway Elucidation Using Isotopic Labeling Non Human Clinical Focus
In Vitro Metabolic Studies with 1,2,4-Trimethylbenzene-D12
In vitro systems are essential for isolating and characterizing the metabolic pathways of xenobiotics in a controlled environment. These models allow for the detailed investigation of enzymatic processes and the identification of metabolites, forming the basis for understanding a compound's metabolic fate.
Investigation of Enzyme Systems Involved in Xenobiotic Biotransformation
The biotransformation of 1,2,4-trimethylbenzene (B165218) is primarily handled by the cytochrome P450 (CYP450) monooxygenase system, a superfamily of enzymes concentrated in the liver. nih.govnih.gov These enzymes catalyze Phase I metabolic reactions, which typically involve the oxidation of the parent compound. For 1,2,4-trimethylbenzene, this process begins with the oxidation of one of the methyl groups, a critical step that introduces a functional group for subsequent reactions.
Studies using in vitro systems have shown that microsomal monooxygenases in the liver, lung, and kidney are activated in response to exposure to 1,2,4-trimethylbenzene. nih.gov While specific CYP450 isozymes involved in its metabolism are not always detailed, the pathways are consistent with the known functions of this enzyme family in metabolizing aromatic hydrocarbons. The deuterated label in this compound allows for precise tracking of these initial oxidative steps without interference from endogenous compounds.
Identification and Characterization of Deuterated Metabolites and Conjugates
Following the initial oxidation by CYP450 enzymes, 1,2,4-trimethylbenzene undergoes further biotransformation. The primary metabolic route involves the oxidation of the methyl groups to form dimethylbenzyl alcohols, which are then further oxidized to dimethylbenzoic acids. nih.gov A minor pathway includes the hydroxylation of the aromatic ring to produce trimethylphenols. nih.gov
These Phase I metabolites can then undergo Phase II conjugation reactions. The resulting dimethylbenzoic acids are often conjugated with glycine (B1666218) to form dimethylhippuric acids. nih.govnih.gov The alcohol metabolites can be conjugated with sulfates or glucuronic acid to form water-soluble sulfates and glucuronides, which are more easily excreted. nih.govnih.gov The use of this compound is critical for distinguishing these metabolites from the complex biological matrix, enabling their unambiguous identification and quantification using techniques like gas chromatography-mass spectrometry (GC/MS). nih.govnih.gov
Comparative Metabolism Across Various In Vitro Biological Models (e.g., Microsomes, Hepatocytes)
Different in vitro models offer varying levels of complexity and physiological relevance for studying metabolism. Liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in CYP450 enzymes and are excellent for studying Phase I metabolism. dls.comnih.gov However, they lack the cytosolic enzymes and cofactors necessary for many Phase II conjugation reactions. dls.com
Hepatocytes, or intact liver cells, provide a more complete picture as they contain the full complement of both Phase I and Phase II drug-metabolizing enzymes and cofactors. dls.comthermofisher.comnih.gov Comparing metabolic data from both microsomes and hepatocytes allows researchers to build a more comprehensive understanding of the entire biotransformation pathway. nih.goviapchem.org For this compound, studies in microsomes would primarily reveal the formation of deuterated dimethylbenzyl alcohols, while hepatocyte studies would show the subsequent formation of deuterated dimethylbenzoic acids and their glycine, sulfate (B86663), and glucuronide conjugates. nih.govdls.com This comparative approach helps to validate the metabolic pathways and understand the interplay between different enzymatic systems. europa.eueuropa.eu
In Vivo Animal Metabolism and Distribution
While in vitro studies provide detailed mechanistic information, in vivo animal studies are necessary to understand the pharmacokinetics and disposition of a compound within a whole, living organism. The use of isotopically labeled compounds like this compound is essential for these studies.
Pharmacokinetic Studies in Animal Models using Labeled Compounds
Pharmacokinetic studies in animal models, such as rats, are used to determine the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. Following administration of labeled 1,2,4-trimethylbenzene, the compound is rapidly and widely distributed throughout the body. nih.gov Due to its lipophilic nature, it shows the highest accumulation in adipose tissue. nih.gov
The use of a labeled compound allows for the tracking of its concentration in blood and various tissues over time, providing data on its rate of clearance and half-life. nih.govnih.gov Studies have shown that tissue levels of 1,2,4-trimethylbenzene decline rapidly, indicating efficient metabolism and excretion. nih.gov
Assessment of Tissue Distribution and Excretion Profiles in Research Animals
Distribution studies using radiolabeled (e.g., ¹⁴C) or stable isotope-labeled 1,2,4-trimethylbenzene confirm its widespread distribution, with a particular affinity for fatty tissues. nih.gov However, there is no evidence of preferential uptake by other specific organs. nih.gov
The primary route of excretion for 1,2,4-trimethylbenzene and its metabolites is through the urine. nih.gov In rat models, over 81% of an administered dose is accounted for by a mixture of metabolites excreted in the urine, with more than 99% of the radioactivity recovered within 24 hours. nih.gov The major urinary metabolites identified are 3,4-dimethylhippuric acid, and conjugates of 2,4-dimethylbenzyl alcohol and 2,5-dimethylbenzyl alcohol. nih.gov A minor fraction is excreted as phenolic metabolites. nih.gov The deuterated label on this compound facilitates the precise measurement of these excretion products, confirming the metabolic pathways identified in vitro and providing a complete picture of the compound's fate in vivo.
Table 1: Major Metabolites of 1,2,4-Trimethylbenzene Identified in Animal Studies
| Metabolite Class | Specific Metabolite | Percentage of Administered Dose in Urine (Rat) |
| Hippuric Acids | 3,4-Dimethylhippuric acid | 30.2% nih.gov |
| Benzyl Alcohols | 2,4-Dimethylbenzyl alcohol (as conjugates) | 12.7% nih.gov |
| 2,5-Dimethylbenzyl alcohol (as conjugates) | 11.7% nih.gov | |
| Benzoic Acids | 2,4-Dimethylbenzoic acid | Major metabolite in rabbits nih.gov |
| Phenols | Isomeric trimethylphenols | ~0.4% nih.gov |
| Mercapturic Acids | Dimethylbenzyl mercapturic acid | Minor pathway nih.gov |
Computational Chemistry and Modeling of Deuterated 1,2,4 Trimethylbenzene
Molecular Modeling and Simulation of Environmental Interactions
Molecular modeling and simulation techniques are employed to understand the interactions of 1,2,4-Trimethylbenzene-D12 with its surrounding environment, such as soil and water, which is crucial for assessing its environmental fate and transport. These methods can provide insights into processes like adsorption to soil organic matter and partitioning in multiphase environmental systems.
The deuteration of the methyl groups in this compound is not expected to significantly alter its bulk physical properties, such as hydrophobicity, compared to its non-deuterated counterpart. Therefore, its general environmental partitioning behavior is likely to be similar. However, subtle differences in intermolecular interactions due to the change in vibrational frequencies of the C-D bonds might have a minor influence on its environmental behavior, which could be investigated through detailed molecular simulations.
Studies on the biodegradation of trimethylbenzene isomers under various conditions have been conducted. researchgate.netresearchgate.net For example, under denitrifying conditions, 1,2,4-trimethylbenzene (B165218) has been shown to biodegrade. researchgate.netnih.gov Molecular docking simulations could be used to investigate the binding of this compound to the active sites of enzymes responsible for its degradation. The kinetic isotope effect would be significant in enzymatic reactions that involve the cleavage of a C-D bond, likely leading to a slower biodegradation rate for the deuterated compound compared to the non-deuterated form.
Development of Predictive Models for Atmospheric and Biological Fate
Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are valuable tools for estimating the atmospheric and biological fate of chemicals when experimental data is limited. nih.govmdpi.comnih.gov These models correlate the structural or physicochemical properties of molecules with their environmental or biological activity.
For the atmospheric fate of this compound, QSAR models can be developed to predict its reaction rate constant with OH radicals. While models for aromatic hydrocarbons exist, the inclusion of deuterated compounds would require specific descriptors that account for the isotopic substitution. The primary descriptor influenced by deuteration in this case would be related to the C-D bond strength and vibrational frequency, which directly impacts the kinetic isotope effect.
In terms of biological fate, physiologically based toxicokinetic (PBTK) models can be developed to simulate the absorption, distribution, metabolism, and excretion of this compound in biological systems. nih.gov Such models have been developed for the non-deuterated form and could be adapted for the D12 variant. nih.gov A key parameter in these models is the rate of metabolism, which is often enzymatically driven. As mentioned, any metabolic pathway involving the cleavage of a C-D bond from a methyl group would be slower for this compound, and this would need to be incorporated into the PBTK model to accurately predict its biological residence time and potential for accumulation.
Table 2: Key Parameters for Predictive Modeling of this compound
| Model Type | Key Parameters Influenced by Deuteration | Predicted Effect of Deuteration |
| Atmospheric Fate (QSAR) | Reaction rate constants (e.g., with OH radicals) | Slower reaction rates for pathways involving C-D bond cleavage. |
| Biological Fate (PBTK) | Metabolic clearance rates | Slower metabolic clearance if C-D bond cleavage is a rate-limiting step. |
The development of robust predictive models for deuterated compounds like this compound relies on the availability of high-quality experimental data for model training and validation. In the absence of such data, computational chemistry provides a powerful means to generate theoretical data points to aid in model development.
Emerging Research Frontiers and Future Perspectives
Development of Novel Spectroscopic Techniques for Deuterated Tracers
The detection and quantification of deuterated tracers hinge on advanced spectroscopic techniques capable of distinguishing between isotopes. Recent developments are focused on enhancing sensitivity, specificity, and the ability to perform real-time analysis.
Magnetic resonance spectroscopy (MRS) is a powerful method for studying metabolism by tracking substrates labeled with non-radioactive nuclei like deuterium (B1214612) (²H). nih.gov Deuterium Metabolic Imaging (DMI) has been gaining popularity because the low natural abundance of ²H (about 0.01%) allows for the detection of administered deuterium-enriched compounds with minimal background signal. nih.gov
In the realm of infrared spectroscopy, significant progress has been made in identifying the spectral signatures of deuterated compounds. Computational studies have characterized the distinctive vibrational modes associated with deuterium substitution in polycyclic aromatic hydrocarbons (PAHs), a class of compounds related to trimethylbenzene. researchgate.net These include C-D stretching features in the 4.4–4.7 µm region, which are considered to have the greatest potential for detection. researchgate.net Recent observations with the James Webb Space Telescope have successfully identified aliphatic C–D emission at 4.65 μm and possibly aromatic C–D emission at 4.4 μm from deuterated PAHs in the Orion Bar, demonstrating the advancing capabilities of astronomical spectroscopy. doaj.org
Other rapidly advancing spectroscopic techniques like near-infrared (NIR) and mid-infrared (MIR) spectroscopy offer sensitive and non-destructive analysis, providing detailed molecular information. azooptics.com Techniques such as Fourier transform infrared (FT-IR) spectroscopy are adept at identifying functional groups and assessing compound purity. azooptics.com For tracers like 1,2,4-Trimethylbenzene-D12, these methods can provide unambiguous identification and quantification in complex matrices.
| Spectroscopic Technique | Principle of Detection for Deuterated Tracers | Key Advantages | Relevant Research Findings |
|---|---|---|---|
| Deuterium Metabolic Imaging (DMI) / MRS | Detects chemical shifts of deuterated molecules, leveraging the low natural abundance of ²H for high signal-to-noise. nih.gov | Provides spatial biochemistry of living tissue; minimal background signal. nih.gov | Used to investigate multiple metabolic processes in healthy and diseased states by tracking the fate of deuterated substrates. nih.gov |
| Infrared (IR) Spectroscopy | Identifies unique C-D vibrational modes (stretching, bending) that differ from C-H modes. researchgate.net | High specificity for deuterated bonds; non-destructive. | Aromatic and aliphatic C-D stretching features identified between 4.4–4.8 µm for deuterated PAHs. researchgate.netaanda.org |
| Raman Spectroscopy | Measures inelastic scattering of light, revealing specific vibrational modes of C-D bonds. | Highly specific molecular information; can be used for non-contact analysis. mdpi.com | Advancements like Surface-Enhanced Raman Spectroscopy (SERS) enhance signals for trace detection. azooptics.com |
| Mass Spectrometry (MS) | Distinguishes molecules based on their mass-to-charge ratio; deuterated compounds have a higher mass than their non-deuterated counterparts. | High sensitivity and quantification accuracy. | Used in Compound Specific Isotope Analysis (CSIA) to determine isotopic ratios for source apportionment. copernicus.org |
Integration of Multi-omics Approaches with Deuterated 1,2,4-Trimethylbenzene (B165218) Studies
Multi-omics, the integration of data from various "ome" fields like genomics, transcriptomics, proteomics, and metabolomics, offers a holistic view of biological systems. nih.gov Introducing a deuterated tracer like this compound into this framework provides a powerful tool to track the metabolic fate and systemic impact of volatile organic compounds (VOCs).
Metabolomics, which focuses on the comprehensive analysis of small molecules, is particularly relevant. nih.govmst.edu When an organism is exposed to this compound, the labeled compound and its subsequent metabolites can be tracked through various pathways. This allows researchers to pinpoint how the compound is processed, where it accumulates, and which metabolic networks it perturbs. nih.gov
The integration of metabolomics data derived from deuterated tracer studies with transcriptomic and proteomic data can reveal the full cascade of biological response. ufz.de For example, the appearance of deuterated metabolites could be correlated with changes in the expression of genes (transcriptomics) and proteins (proteomics) related to detoxification pathways, such as cytochrome P450 enzymes. This integrated approach can elucidate mechanisms of toxicity or biodegradation with unprecedented detail. ufz.denih.gov Such studies are crucial for understanding the biological effects of anthropogenic VOCs. copernicus.org
| Omics Field | Type of Data Generated | Integration with Deuterated 1,2,4-Trimethylbenzene |
|---|---|---|
| Metabolomics | Profiles of small-molecule metabolites. nih.gov | Directly tracks the absorption, distribution, metabolism, and excretion of the D12-labeled compound and its deuterated byproducts. |
| Transcriptomics | Quantification of gene expression (mRNA). | Identifies which genes are up- or down-regulated in response to exposure to the compound, revealing cellular response pathways. |
| Proteomics | Quantification of protein expression and post-translational modifications. | Reveals changes in the abundance of key enzymes and other proteins involved in metabolizing the compound or responding to its effects. |
| Genomics | Analysis of an organism's complete DNA sequence. | Provides the genetic blueprint, helping to explain inter-individual differences in metabolic capacity and susceptibility to the compound's effects. |
Advanced Isotopic Fingerprinting for Environmental Source Resolution
Isotopic fingerprinting is a powerful technique used to identify and apportion sources of environmental pollution. thermofisher.com It relies on the principle that contaminants from different sources often have distinct isotopic signatures. iaea.orgijc.org While this is often applied to natural variations in stable isotopes (e.g., ¹³C/¹²C), the deliberate use of a fully deuterated compound like this compound provides an unambiguous and artificial fingerprint.
When released in a controlled manner, this compound can be used to trace the transport and fate of pollutants in complex environmental systems, such as air or groundwater. For instance, it can be used to:
Track Pollutant Pathways: By releasing the deuterated tracer at a specific location, researchers can monitor its movement through soil, water, and air to validate transport models.
Quantify Degradation: The rate at which the deuterated compound disappears relative to a conserved co-tracer can provide precise measurements of its environmental degradation rate.
Apportion Sources: In scenarios with multiple potential sources of trimethylbenzene pollution, adding a D12-labeled version to one specific industrial effluent allows its contribution to be distinguished from other sources at a down-gradient monitoring point. copernicus.org
Compound Specific Isotope Analysis (CSIA) is the core analytical method for these applications, typically using Gas Chromatography-Mass Spectrometry (GC-MS) to measure the isotopic ratios of specific compounds. copernicus.org The unique mass of this compound makes it easily distinguishable from its naturally occurring, non-deuterated counterpart.
Innovations in Controlled Environmental Chamber Experiments using Labeled VOCs
Controlled environmental chambers are indispensable tools for studying atmospheric chemistry and the fate of VOCs. nist.gov Innovations in chamber design and analytical instrumentation are enabling more sophisticated experiments. The use of isotopically labeled VOCs like this compound in these chambers is a significant frontier. copernicus.org
In these experiments, researchers can inject a known quantity of this compound into the chamber under precisely controlled conditions of temperature, humidity, and light. nist.govresearchgate.net By monitoring the chamber air over time, they can study:
Reaction Pathways: In oxidation experiments, the deuterated label helps in elucidating complex reaction mechanisms. For instance, studies on the OH-initiated oxidation of deuterated trimethylbenzenes have been used to propose detailed autoxidation reaction pathways and understand the formation of secondary organic aerosols (SOA). copernicus.org The deuterium atoms serve as markers, allowing scientists to determine which parts of the molecule are involved in specific reaction steps.
Product Identification: The products formed from the atmospheric degradation of this compound will also be deuterated, making them easier to identify against a complex background matrix using mass spectrometry.
Kinetics: Precise reaction rates can be determined by tracking the decay of the parent compound and the formation of its products under simulated atmospheric conditions.
Recent innovations include the development of automated, low-cost static flux chambers for real-time monitoring and the use of advanced analytical instruments like Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) coupled to the chambers for continuous, high-time-resolution measurements of VOCs. researchgate.netacs.org
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 1,2,4-Trimethylbenzene-D12 in laboratory environments?
- Methodological Answer : Use EN 374-certified chemical-resistant gloves and respirators in poorly ventilated areas. Implement preventive skin protection (e.g., barrier creams) and ensure thorough handwashing post-handling. Environmental contamination must be minimized by using sealed containers and avoiding drainage systems . For repeated glove use, clean and ventilate gloves before reuse, and confirm chemical compatibility with manufacturers .
Q. How can researchers verify the isotopic purity of this compound?
- Methodological Answer : Isotopic purity (e.g., 98 atom% deuterium) is typically confirmed via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Compare deuterium integration ratios in NMR spectra against non-deuterated analogs. For HRMS, monitor the molecular ion cluster (e.g., [M+Dₙ]⁺) to assess isotopic enrichment .
Q. Which analytical techniques are optimal for quantifying this compound in environmental or biological matrices?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with deuterium-specific detection is preferred. Use stable isotope dilution analysis (SIDA) by spiking deuterated internal standards (e.g., Hydroquinone-D6) to correct for matrix effects and ionization variability. Calibrate with serial dilutions (e.g., 1.00 ng/mL) to ensure linearity .
Advanced Research Questions
Q. How do deuterium isotope effects (KIEs) influence the reactivity of this compound in catalytic systems?
- Methodological Answer : Deuteration alters bond dissociation energies (C-D vs. C-H), affecting reaction kinetics. Design experiments to compare activation energies (Eₐ) of deuterated and non-deuterated compounds using Arrhenius plots. For example, in hydrogenation studies, monitor rate constants (k) under controlled temperatures to quantify KIEs .
Q. What strategies resolve spectral overlaps between this compound and its non-deuterated counterpart in complex mixtures?
- Methodological Answer : Employ tandem mass spectrometry (MS/MS) to isolate deuterium-specific fragment ions. For NMR, use ²H-decoupling or 2D heteronuclear correlation (HETCOR) experiments to distinguish deuterated signals. Cross-validate with chromatographic retention time shifts caused by isotopic mass differences .
Q. How can researchers address discrepancies in reported physicochemical properties (e.g., logP, boiling point) of deuterated aromatics?
- Methodological Answer : Discrepancies often arise from varying isotopic purity or measurement techniques. Replicate experiments using standardized methods (e.g., ASTM procedures) and cross-reference data from authoritative databases like NIST Chemistry WebBook. For logP, use shake-flask partitioning with deuterated solvents to minimize solvent isotope effects .
Q. What methodologies ensure the stability of this compound under extreme experimental conditions (e.g., high temperature/pH)?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to elevated temperatures (e.g., 40–80°C) or pH extremes. Monitor degradation via GC-MS or HPLC-UV, tracking deuterium loss or byproduct formation. Store samples in inert atmospheres (e.g., argon) at 0–6°C to prolong stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
